molecular formula C15H10N4O5S B5918463 3-amino-4,6-dinitro-N-phenyl-1-benzothiophene-2-carboxamide

3-amino-4,6-dinitro-N-phenyl-1-benzothiophene-2-carboxamide

Cat. No.: B5918463
M. Wt: 358.3 g/mol
InChI Key: XUUUXIPKMHJLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4,6-dinitro-N-phenyl-1-benzothiophene-2-carboxamide is a complex organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring

Properties

IUPAC Name

3-amino-4,6-dinitro-N-phenyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O5S/c16-13-12-10(19(23)24)6-9(18(21)22)7-11(12)25-14(13)15(20)17-8-4-2-1-3-5-8/h1-7H,16H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUUXIPKMHJLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C(C=C3S2)[N+](=O)[O-])[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4,6-dinitro-N-phenyl-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of a benzothiophene derivative followed by amination and subsequent coupling with a phenyl group. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of reactive and potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

3-amino-4,6-dinitro-N-phenyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield diamino derivatives, while substitution reactions can produce a wide range of functionalized benzothiophenes.

Scientific Research Applications

3-amino-4,6-dinitro-N-phenyl-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-amino-4,6-dinitro-N-phenyl-1-benzothiophene-2-carboxamide is largely determined by its functional groups. The nitro groups can participate in redox reactions, while the amino group can form hydrogen bonds and interact with various biological targets. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-benzothiophene-2-carbonitrile: Shares the benzothiophene core but differs in the presence of a cyano group instead of nitro groups.

    4,6-dinitro-1-benzothiophene-2-carboxamide: Lacks the amino and phenyl groups, resulting in different chemical properties and reactivity.

    N-phenyl-1-benzothiophene-2-carboxamide: Does not contain nitro or amino groups, making it less reactive in certain chemical reactions.

Uniqueness

3-amino-4,6-dinitro-N-phenyl-1-benzothiophene-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and amino groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and material science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.